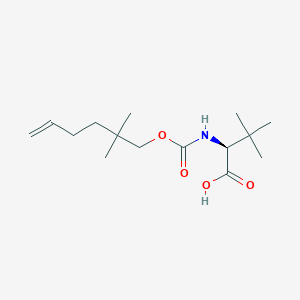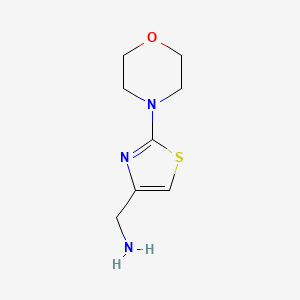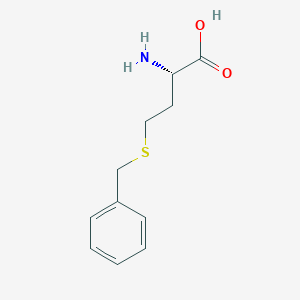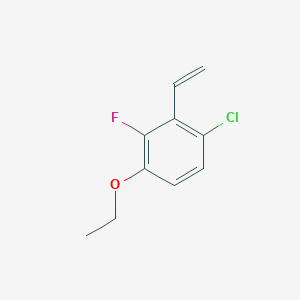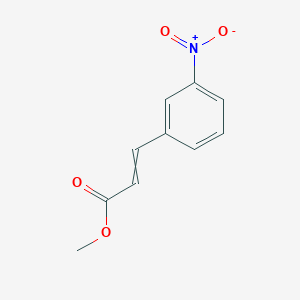
Methyl (E)-m-nitrocinnamate
Vue d'ensemble
Description
Methyl (E)-m-nitrocinnamate is an organic compound with the molecular formula C10H9NO4. It is a light yellow crystalline or solid powder substance that dissolves well in common organic solvents. This compound is often used as an intermediate in organic synthesis reactions and has applications in the synthesis of drugs, dyes, and pesticides .
Méthodes De Préparation
Methyl (E)-m-nitrocinnamate can be synthesized through the esterification of 3-nitrobenzoic acid and methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The specific preparation method may vary depending on the experimental conditions and requirements .
Analyse Des Réactions Chimiques
Methyl (E)-m-nitrocinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Methyl (E)-m-nitrocinnamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes and pesticides
Mécanisme D'action
The mechanism of action of Methyl (E)-m-nitrocinnamate involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Methyl (E)-m-nitrocinnamate can be compared with similar compounds such as:
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Methyl 3-(4-nitrophenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific nitro group positioning, which influences its reactivity and potential applications .
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
methyl 3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3 |
Clé InChI |
DKQXESBKFCYESZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
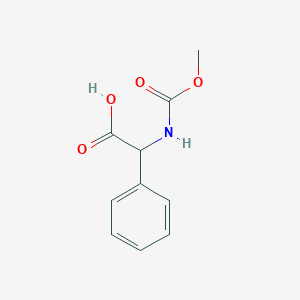
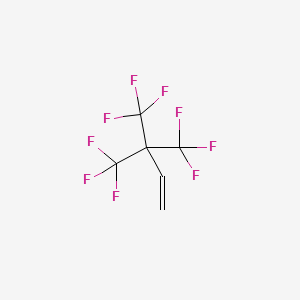
![8-Hydroxy-8-(6-methoxy-3-pyridyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8808676.png)
![2-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8808694.png)
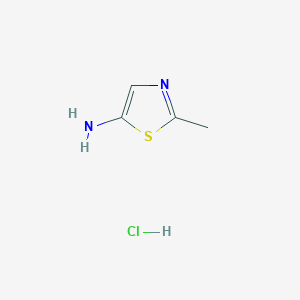
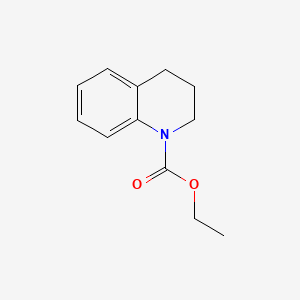

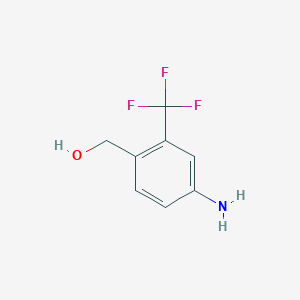
![3-(2-Chloro-ethyl)-benzo[d]isoxazole](/img/structure/B8808724.png)
